5,6-Difluoroquinolin-8-ol
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Overview
Description
5,6-Difluoroquinolin-8-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroquinolin-8-ol typically involves the direct fluorination of quinoline derivatives. One common method includes the electrophilic substitution reaction where quinoline is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorine sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry .
Scientific Research Applications
5,6-Difluoroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Medicine: It has potential as an antibacterial, antiviral, and anticancer agent. .
Industry: It is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinolin-8-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5,6-Difluoroquinolin-8-ol is unique due to the specific positioning of the fluorine atoms at the 5 and 6 positions on the quinoline ring. This specific substitution pattern enhances its biological activity and provides distinct chemical properties compared to other fluorinated quinolines .
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5,6-difluoroquinolin-8-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-4-7(13)9-5(8(6)11)2-1-3-12-9/h1-4,13H |
InChI Key |
BALXJPBTJFUYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)F)O)N=C1 |
Origin of Product |
United States |
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